molecular formula C17H21N7 B6457750 2,4,5-trimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine CAS No. 2549040-66-4

2,4,5-trimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

Cat. No.: B6457750
CAS No.: 2549040-66-4
M. Wt: 323.4 g/mol
InChI Key: XXFVJSDVSXFHSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,5-Trimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core linked to a substituted pyrimidine ring via a piperazine bridge. The trimethyl substituents on the pyrimidine ring and the piperazinyl-pyrrolopyrimidine moiety define its structural uniqueness.

Properties

IUPAC Name

4-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N7/c1-11-12(2)21-13(3)22-16(11)23-6-8-24(9-7-23)17-14-4-5-18-15(14)19-10-20-17/h4-5,10H,6-9H2,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXFVJSDVSXFHSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=NC4=C3C=CN4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other molecules in the cellular environment can affect the compound’s binding to its targets. Additionally, the compound’s stability and efficacy can be influenced by factors such as pH, temperature, and the presence of other chemicals. .

Biological Activity

The compound 2,4,5-trimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a derivative of pyrrolo[2,3-d]pyrimidine, which has garnered attention due to its potential biological activities. This article reviews its biological activity, focusing on its role as an inhibitor of various kinases and its implications in therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Pyrimidine core : A six-membered ring containing nitrogen atoms.
  • Piperazine moiety : A cyclic compound that enhances binding affinity to biological targets.
  • Pyrrolo[2,3-d]pyrimidine unit : Known for its pharmacological properties.

Inhibition of Kinases

Research indicates that derivatives of pyrrolo[2,3-d]pyrimidine exhibit significant inhibitory effects on several receptor tyrosine kinases (RTKs), including:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) : Important for angiogenesis and tumor growth.
  • Tropomyosin-related Kinase (Trk) : Involved in pain sensation and cancer cell survival.

Table 1: Inhibition Potency of Pyrrolo[2,3-d]pyrimidine Derivatives

CompoundTarget KinaseIC50 (µM)Reference
Compound AVEGFR-20.1
Compound BTrk0.05
Compound CEGFR0.15

Case Studies

  • VEGFR-2 Inhibition :
    • A study synthesized a series of N(4)-phenylsubstituted derivatives that demonstrated potent inhibition of VEGFR-2. Compounds were evaluated in vitro and showed IC50 values significantly lower than the standard inhibitor semaxanib, indicating high potency against tumor growth and angiogenesis .
  • Trk Inhibition :
    • Another investigation focused on the Trk receptor, revealing that certain derivatives could effectively block Trk-mediated signaling pathways. This inhibition has potential therapeutic implications for conditions such as chronic pain and various cancers .

The biological activity of this compound is primarily attributed to its ability to bind to the ATP-binding site of kinases. This prevents phosphorylation events critical for signal transduction in cellular processes such as proliferation and survival.

Research Findings

Recent studies have highlighted the following findings regarding this compound:

  • Selectivity : It shows selective inhibition against specific kinases while sparing others, which is crucial for minimizing side effects in therapeutic applications.
  • Efficacy in Animal Models : Preclinical studies have demonstrated significant tumor growth inhibition in mouse models when treated with compounds based on the pyrrolo[2,3-d]pyrimidine scaffold .

Scientific Research Applications

Inhibition of Tropomyosin-related Kinases (Trk)

Research has demonstrated that derivatives of pyrrolo[2,3-d]pyrimidine, including the compound , serve as potent inhibitors of tropomyosin-related kinases (Trk). These kinases are crucial in pain sensation and cancer cell survival signaling. Inhibiting Trk activity can provide targeted treatments for conditions such as chronic pain and certain types of cancer. The compound has exhibited a favorable pharmacokinetic profile that supports its potential for once-daily dosing in therapeutic settings .

Janus Kinase (JAK) Inhibition

Another significant application of this compound is its role as an inhibitor of Janus Kinases (JAK), particularly JAK1 and JAK3. JAKs are involved in various signaling pathways that mediate immune responses and hematopoiesis. Inhibiting these kinases can be beneficial in treating autoimmune diseases and certain cancers. The compound's ability to inhibit JAK activity suggests it could be developed into therapeutic agents for conditions like rheumatoid arthritis and psoriasis .

Case Study: Pain Management

A study investigated the efficacy of pyrrolo[2,3-d]pyrimidine derivatives in models of neuropathic pain. The results indicated that these compounds significantly reduced pain responses compared to control groups. This suggests their potential utility in developing new analgesics for patients suffering from chronic pain conditions .

Case Study: Cancer Treatment

In another study focused on cancer therapy, the compound was evaluated for its effects on tumor growth in preclinical models. The findings showed that it effectively inhibited tumor cell proliferation and induced apoptosis in cancer cell lines associated with Trk signaling pathways. This positions the compound as a promising candidate for further development in oncology .

Data Table: Summary of Applications

Application AreaMechanismPotential DiseasesStatus
Pain ManagementTrk InhibitionChronic PainPreclinical
Cancer TreatmentTrk InhibitionVarious CancersPreclinical
Autoimmune DisordersJAK InhibitionRheumatoid ArthritisResearch

Comparison with Similar Compounds

2-Cyclopropyl-4,5-dimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

  • Key Difference : Cyclopropyl group replaces one methyl substituent on the pyrimidine ring.
  • However, it may reduce solubility compared to the trimethyl analog .

AZD5363 (4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide)

  • Key Difference : Piperidine-4-carboxamide replaces the pyrimidine ring.
  • Impact : The carboxamide group introduces hydrogen-bonding capacity, improving Akt kinase selectivity (IC₅₀ = 5–20 nM). The (1S)-1-(4-chlorophenyl)-3-hydroxypropyl side chain enhances target binding through hydrophobic and polar interactions .

Substituent Modifications on the Piperazine Ring

4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine

  • Key Difference : Boc (tert-butoxycarbonyl) protecting group and bromo substituent.
  • Impact : The Boc group aids synthetic stability but requires deprotection for biological activity. Bromine increases molecular weight and may enhance halogen bonding with targets .

7-Cyclopentyl-N,N-dimethyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide hydrochloride

  • Key Difference : Cyclopentyl and carboxamide groups.
  • Impact : Cyclopentyl enhances lipophilicity for membrane penetration, while the hydrochloride salt improves aqueous solubility (>10 mg/mL) .

Physicochemical and Pharmacokinetic Properties

Compound LogP Solubility (mg/mL) Metabolic Stability (t₁/₂, h)
2,4,5-Trimethyl analog 2.1* ~0.5* ~3.5*
AZD5363 1.8 0.1 (pH 7.4) 4.2 (human liver microsomes)
7-Cyclopentyl analog () 3.5 >10 (HCl salt) >6
4-(4-Benzylpiperazin-1-yl)-thieno[2,3-d]pyrimidine 4.2 <0.1 1.8

*Predicted using computational tools due to lack of experimental data.

Key Research Findings and Implications

Piperazine Modifications : Substituting the piperazine ring with methyl or ethyl groups (e.g., 5q/5t in ) enhances Akt inhibition by optimizing hydrophobic interactions .

Solubility vs. Potency Trade-off : Bulky substituents (e.g., cyclopentyl) improve metabolic stability but reduce solubility unless counterions (e.g., HCl) are introduced .

Synthetic Accessibility : Boc-protected intermediates () simplify synthesis but require post-modification for activation .

Preparation Methods

Core Structure Synthesis: Pyrrolo[2,3-d]Pyrimidine Scaffold

The pyrrolo[2,3-d]pyrimidine core is typically constructed via cyclization or multicomponent reactions. A notable approach involves one-pot, three-component reactions using arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives. For example, phenylglyoxal reacts with 6-amino-1,3-dimethyluracil and barbituric acid in ethanol at 50°C with tetrabutylammonium bromide (TBAB) as a catalyst, yielding substituted pyrrolo[2,3-d]pyrimidines in 80–92% yields . This method avoids side products like dihydropyrido[2,3-d:6,5-d']dipyrimidines, ensuring high regioselectivity .

Key Reaction Conditions:

ComponentRoleConditionsYield (%)
ArylglyoxalElectrophilic partnerEthanol, 50°C, 2–4 hrs80–92
6-Amino-1,3-dimethyluracilNucleophileTBAB (5 mol%)
Barbituric acid derivativeCyclization agent

This pathway is favored for its simplicity and scalability, though subsequent steps require deprotection or functionalization to introduce the piperazine and trimethylpyrimidine groups .

Functionalization with Trimethylpyrimidine

The trimethylpyrimidine group is introduced via alkylation or Mitsunobu reactions . A PubChem entry (CID 10665582) highlights the use of butylamine derivatives reacting with halogenated pyrimidines under reflux conditions . For the target compound, 2,4,5-trimethyl-6-chloropyrimidine may serve as the electrophilic partner, reacting with the piperazine-linked pyrrolo[2,3-d]pyrimidine in the presence of potassium carbonate in acetonitrile at 80°C .

Optimization Challenges:

  • Steric hindrance from the trimethyl groups necessitates prolonged reaction times (24–48 hours) .

  • Regioselectivity is ensured by using bulky bases like 1,8-diazabicycloundec-7-ene (DBU) to favor N-alkylation over O-alkylation .

Catalytic Systems and Reaction Optimization

Catalysts play a critical role in enhancing yields and reducing side reactions:

StepCatalystSolventTemperatureYield (%)
Core formation TBAB (5 mol%)Ethanol50°C80–92
Piperazine coupling DMSO120°C75
Trimethylpyrimidine attachment K₂CO₃Acetonitrile80°C65–70

Notable Improvements:

  • Replacing TBAB with cetyltrimethylammonium bromide (CTAB) in core synthesis increases yields to 95% by enhancing solubility .

  • Microwave-assisted synthesis reduces piperazine coupling times from 12 hours to 2 hours .

Comparative Analysis of Synthetic Routes

A side-by-side evaluation of methods reveals trade-offs between efficiency and complexity:

MethodAdvantagesLimitationsScalability
Multicomponent One-pot, high regioselectivityRequires deprotection stepsHigh
Suzuki coupling Mild conditions, broad substrate scopeExpensive catalystsModerate
Nucleophilic substitution Direct functionalizationHigh temperatures, long durationsLow

The multicomponent approach is optimal for initial core synthesis, while Suzuki coupling offers flexibility for late-stage diversification .

Q & A

Basic: What synthetic strategies are recommended to optimize the yield of 2,4,5-trimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine?

Methodological Answer:

  • Multi-step synthesis : Begin with modular assembly of the pyrrolo[2,3-d]pyrimidine core, followed by piperazine coupling and methylation. For example, highlights the use of nucleophilic substitution for piperazine attachment under reflux conditions .
  • Reaction optimization : Use iPrOH or ethanol as solvents with catalytic HCl to enhance coupling efficiency (e.g., 12-hour reflux for amine coupling in ) .
  • Purification : Employ column chromatography (silica gel, CHCl₃/CH₃OH gradients) or recrystallization to isolate intermediates and final products .
  • Yield improvement : Adjust stoichiometry (e.g., 1.5 equivalents of aryl amines in ) and monitor reaction progress via TLC .

Basic: What spectroscopic techniques are critical for structural validation of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Analyze aromatic protons (δ 7.45–8.04 ppm for pyrrolo-pyrimidine) and methyl groups (δ 2.1–2.5 ppm) to confirm substitution patterns (see NMR data in ) .
  • Mass spectrometry : Use HRMS to verify molecular weight (e.g., C₁₈H₂₁Cl₂N₅ in ) .
  • X-ray crystallography : Resolve ambiguities in regiochemistry, as demonstrated for analogs in (3JA structure) .

Advanced: How can computational methods guide the design of derivatives with enhanced kinase inhibition?

Methodological Answer:

  • Molecular docking : Screen derivatives against kinase active sites (e.g., tyrosine kinases in ) using software like AutoDock or Schrödinger .
  • Quantum chemical calculations : Predict binding affinity and steric compatibility via DFT (e.g., ICReDD’s reaction path search in ) .
  • SAR analysis : Correlate substituent effects (e.g., 4-chlorophenyl vs. 2-fluoro-4-chlorophenyl in ) with activity trends .

Advanced: How to resolve discrepancies in reported biological activity across studies?

Methodological Answer:

  • Assay standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and control compounds (e.g., staurosporine in ) .
  • Structural validation : Confirm compound purity (>95% via HPLC) and rule out degradation (e.g., thermal stability studies in ) .
  • Cross-study comparison : Analyze analogs (e.g., 4-(4-chlorobenzyl)piperidine in ) to isolate substituent effects .

Advanced: What strategies improve selectivity for specific biological targets?

Methodological Answer:

  • Fragment-based design : Modify the piperazine or pyrrolo-pyrimidine moieties to exploit target-specific pockets (e.g., morpholine substitution in ) .
  • Bioisosteric replacement : Replace methyl groups with halogens (e.g., 6-fluoro in ) to enhance binding specificity .
  • Proteome-wide screening : Use affinity chromatography or CETSA to assess off-target interactions .

Basic: What purification techniques are optimal post-synthesis?

Methodological Answer:

  • Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) for polar impurities .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/dichloromethane) for high-purity crystals .
  • Yield vs. purity trade-off : Monitor by TLC (e.g., Rf 0.55 in ) and adjust solvent ratios .

Advanced: How to assess thermodynamic stability and degradation pathways?

Methodological Answer:

  • Thermogravimetric analysis (TGA) : Measure decomposition temperatures (e.g., analogs in degraded at >200°C) .
  • Forced degradation studies : Expose to acidic/basic conditions (pH 1–14) and UV light to identify labile groups .
  • LC-MS/MS : Characterize degradation products (e.g., demethylation or oxidation byproducts) .

Advanced: How to validate binding modes with biological targets experimentally?

Methodological Answer:

  • X-ray crystallography : Co-crystallize with target proteins (e.g., kinase co-structures in ) .
  • Surface plasmon resonance (SPR) : Quantify binding kinetics (KD, kon/koff) for derivatives .
  • Mutagenesis studies : Test binding affinity changes in active-site mutants (e.g., ATP-binding pocket residues) .

Key Structural and Activity Data from Evidence

Compound Structural Feature Biological Activity Reference
N4-(4-chlorophenyl) analogPyrrolo-pyrimidine + piperazineTyrosine kinase inhibition (IC₅₀ = 12 nM)
4-(4-Chlorobenzyl) derivativeChlorophenyl substitutionAnticancer (HeLa cell line)
3-Ethyl-triazolo-pyrimidineTriazole coreAntitumor (in vivo models)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.